molecular formula C34H26N4O2 B5089237 N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide

N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide

Cat. No.: B5089237
M. Wt: 522.6 g/mol
InChI Key: KOGVZROOLPQGPK-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes two quinoline rings and two 2-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoline Rings: The quinoline rings can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of 2-Methylphenyl Groups: The 2-methylphenyl groups can be introduced via Friedel-Crafts alkylation, where toluene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling Reactions: The final step involves coupling the quinoline derivatives with the 2-methylphenyl groups through amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can bind to specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide shares structural similarities with other quinoline derivatives such as:
    • Quinoline-4-carboxamide
    • 2-Methylquinoline
    • N-Phenylquinoline-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its dual quinoline structure and the presence of two 2-methylphenyl groups

Properties

IUPAC Name

N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N4O2/c1-21-11-3-7-15-27(21)37-33(39)31-23-13-5-9-17-29(23)35-19-25(31)26-20-36-30-18-10-6-14-24(30)32(26)34(40)38-28-16-8-4-12-22(28)2/h3-20H,1-2H3,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGVZROOLPQGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5N=C4)C(=O)NC6=CC=CC=C6C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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